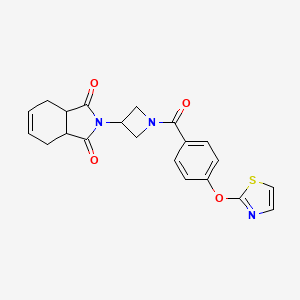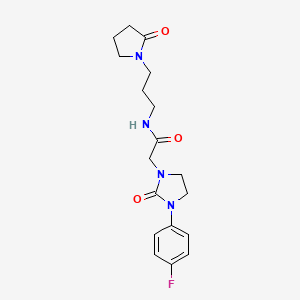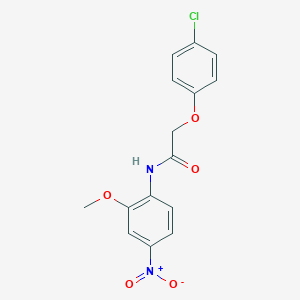
4-Phenylpiperidine-2-carboxylic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenylpiperidine-2-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2408962-88-7 . It has a molecular weight of 241.72 and is typically stored at room temperature . The compound is usually available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-phenylpiperidine-2-carboxylic acid hydrochloride . The InChI code for this compound is 1S/C12H15NO2.ClH/c14-12(15)11-8-10(6-7-13-11)9-4-2-1-3-5-9;/h1-5,10-11,13H,6-8H2,(H,14,15);1H .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 241.72 .Applications De Recherche Scientifique
Carboxylic Acids in Biological Systems
Carboxylic acids play significant roles in various biological systems and have diverse applications in medicinal research. Studies on cinnamic acid derivatives, for instance, highlight the chemical versatility of carboxylic acids and their potential as traditional and synthetic antitumor agents. These derivatives have shown a wide range of biological activities, suggesting that carboxylic acid frameworks can serve as a basis for developing new therapeutic agents (De, Baltas, & Bedos-Belval, 2011).
Phenylpiperazine Derivatives
Phenylpiperazine derivatives have been identified as versatile scaffolds in medicinal chemistry, with applications extending beyond central nervous system (CNS) disorders. This flexibility indicates that 4-Phenylpiperidine derivatives, including 4-Phenylpiperidine-2-carboxylic acid hydrochloride, may have a broad spectrum of pharmacological and therapeutic applications. The review of patents related to phenylpiperazine derivatives suggests ongoing research and development efforts to explore new therapeutic fields for these compounds (Maia, Tesch, & Fraga, 2012).
Applications in Advanced Oxidation Processes
Research on the degradation of acetaminophen by advanced oxidation processes, including discussions on pathways, by-products, and biotoxicity, illustrates the potential environmental applications of phenylpiperidine derivatives. These studies provide insights into the environmental fate of pharmaceutical compounds and their transformation products, suggesting that similar compounds could be investigated for their environmental behavior and impact (Qutob et al., 2022).
Carboxylic Acids as Corrosion Inhibitors
The use of carboxylic acids as organic corrosion inhibitors for industrial cleaning of metals in acidic solutions illustrates another application area. This review highlights the effectiveness of carboxylic acids in protecting metals from corrosion, which could be relevant for studying the inhibitory effects of specific carboxylic acid derivatives, including 4-Phenylpiperidine-2-carboxylic acid hydrochloride (Goyal et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
4-phenylpiperidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c14-12(15)11-8-10(6-7-13-11)9-4-2-1-3-5-9;/h1-5,10-11,13H,6-8H2,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFBWKSDDBPPQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1C2=CC=CC=C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2706026.png)

![2-[[1-[2-(4-Chloro-3-methylphenoxy)acetyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2706028.png)






![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-2-fluoropropanoic acid](/img/structure/B2706038.png)
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2706042.png)

![(1,1-Dioxothiolan-3-yl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2706048.png)
